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Compound of Interest

Compound Name: 3,5-Dichloropyridazine

Cat. No.: B104411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

development of novel antiviral agents derived from the versatile starting material, 3,5-
dichloropyridazine. This document outlines the synthesis of a promising class of pyridazine

derivatives, specifically 3-((aryl)thio)-[1][2][3]triazolo[4,3-b]pyridazines, and the subsequent

evaluation of their antiviral activity against Tobacco Mosaic Virus (TMV) as a model virus.

Introduction
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range

of biological activities. The highly reactive nature of 3,5-dichloropyridazine, with its two

electrophilic carbon atoms susceptible to nucleophilic substitution, makes it an excellent

starting point for the synthesis of diverse heterocyclic compounds. This reactivity allows for the

strategic introduction of various pharmacophores, leading to the development of potent antiviral

agents. This document focuses on the synthesis and antiviral screening of[1][2][3]triazolo[4,3-

b]pyridazine derivatives, a class of compounds that has demonstrated significant potential in

antiviral drug discovery.
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The following table summarizes the in vivo antiviral activity of a representative series of

synthesized 3-((aryl)thio)-[1][2][3]triazolo[4,3-b]pyridazine derivatives against Tobacco Mosaic

Virus (TMV) at a concentration of 500 µg/mL.

Compound ID
R-group on
Arylthio
moiety

Curative Rate
(%)[4]

Protection
Rate (%)[4]

Inactivation
Rate (%)[4]

3a 4-methylphenyl 45.3 48.2 85.1

3b 4-chlorophenyl 55.1 52.7 88.3

3c 4-methoxyphenyl 48.6 50.1 86.4

3d
2,4-

dichlorophenyl
62.3 58.9 90.1

Ningnanmycin (Positive Control) 58.7 55.4 92.5

Experimental Protocols
Protocol 1: Synthesis of 3-((4-chlorophenyl)thio)-[1][2]
[3]triazolo[4,3-b]pyridazine (Compound 3b)
This protocol describes a plausible multi-step synthesis of a representative antiviral compound

starting from 3,5-dichloropyridazine.

Step 1: Synthesis of 3-chloro-6-hydrazinylpyridazine

To a solution of 3,5-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to

yield 3-chloro-6-hydrazinylpyridazine.
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Step 2: Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

Suspend 3-chloro-6-hydrazinylpyridazine (1.0 eq) in formic acid (10 vol).

Reflux the mixture for 8-10 hours.

After cooling, pour the reaction mixture into ice water.

Neutralize the solution with sodium bicarbonate.

The resulting precipitate is filtered, washed with water, and dried to give 6-chloro-[1][2]

[3]triazolo[4,3-b]pyridazine.

Step 3: Synthesis of 3-((4-chlorophenyl)thio)-[1][2][3]triazolo[4,3-b]pyridazine (Compound 3b)

To a solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in N,N-dimethylformamide

(DMF), add 4-chlorothiophenol (1.1 eq) and potassium carbonate (1.5 eq).

Stir the reaction mixture at 80°C for 12 hours.

After completion, pour the reaction mixture into ice water.

The precipitate is filtered, washed with water, and purified by column chromatography on

silica gel using an ethyl acetate/petroleum ether gradient to afford the final product, 3-((4-

chlorophenyl)thio)-[1][2][3]triazolo[4,3-b]pyridazine.

Protocol 2: Antiviral Activity Assay against Tobacco
Mosaic Virus (TMV)
This protocol details the procedure for evaluating the in vivo antiviral activity of the synthesized

compounds using the half-leaf method.[4]

1. Virus Purification:

Purify TMV from systemically infected Nicotiana tabacum L. leaves according to a standard

protocol.

2. Plant Cultivation:
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Grow Nicotiana tabacum L. cv. K326 plants in an insect-free greenhouse at 25 ± 1 °C.

3. Antiviral Bioassay (in vivo):

Curative Activity:

Select healthy tobacco leaves of similar age.

Inoculate the entire leaf with a 6 x 10⁻³ mg/mL solution of TMV.

Gently rub the leaves with a cloth dipped in the virus solution.

After 30 minutes, wash the leaves with water and allow them to dry.

Smear the left side of each leaf with a 500 µg/mL solution of the test compound. Smear

the right side with a solvent control.

Incubate the plants for 3-4 days and count the number of local lesions.

Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C

is the number of lesions on the control side and T is the number of lesions on the treated

side.

Protection Activity:

Smear the left side of each leaf with a 500 µg/mL solution of the test compound. Smear

the right side with a solvent control.

After 12 hours, inoculate the entire leaf with a 6 x 10⁻³ mg/mL solution of TMV.

Incubate and calculate the inhibition rate as described for curative activity.

Inactivation Activity:

Mix the 500 µg/mL test compound solution with an equal volume of the TMV solution (6 x

10⁻³ mg/mL).

Incubate the mixture for 30 minutes.
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Inoculate the left side of tobacco leaves with the mixture. Inoculate the right side with a

mixture of the solvent and TMV solution as a control.

Incubate and calculate the inhibition rate as described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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